molecular formula C19H22N4O B1444615 N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1012345-06-0

N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1444615
M. Wt: 322.4 g/mol
InChI Key: KSMAXFDJYOFXNK-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine” is a synthetic compound . It has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives, which includes “N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine”, has been a topic of research . The process involves the hybridization of two distinct imidazo[1,2-b]pyridazines, followed by optimization .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine” is complex. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Chemical Reactions Analysis

The compound has been found to exhibit potent inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .

Scientific Research Applications

Synthesis and Catalysis

N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the compound , have been synthesized using N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide and poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) as catalysts. This synthesis occurs at room temperature under solvent-free conditions, highlighting a mild and efficient synthesis method for such compounds (Ghorbani‐Vaghei & Amiri, 2014).

Crystal Structure Analysis

A study on imidazo[1,2-a]pyridine derivatives, which are structurally similar to N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine, focused on their crystal structure and Hirshfeld surface analysis. This research is crucial for understanding the molecular geometry and interactions of such compounds (Dhanalakshmi et al., 2018).

Computational Docking in Tropical Disease Research

In the realm of tropical disease research, imidazo-azines, a category that includes compounds like N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine, were screened against tropical disease targets using computational docking. The study found potential for these compounds to act as selective inhibitors against multiple receptors related to diseases like malaria and tuberculosis (Kumar et al., 2014).

Exploration in Anticancer Research

A study synthesized copper and zinc imidazo[1,2-a]pyridine complexes, closely related to the target compound, and tested them against various cancer cell lines. Some copper complexes showed significant anticancer activity, indicating potential applications of similar compounds in oncology (Dam et al., 2017).

Future Directions

The compound has shown promise in the treatment of certain types of leukemia . Future research may focus on further exploring its potential therapeutic applications, particularly in the context of diseases driven by FLT3-ITD and BCR-ABL pathways .

properties

IUPAC Name

N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-24-16-9-7-14(8-10-16)17-13-20-19-12-11-18(22-23(17)19)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAXFDJYOFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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